
2-Propynal, 3-(triethylgermyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propynal, 3-(triethylgermyl)- is an organogermanium compound with the molecular formula C9H16GeO It is a derivative of propynal, where the hydrogen atom at the third position is replaced by a triethylgermyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propynal, 3-(triethylgermyl)- typically involves the reaction of propynal with triethylgermanium chloride in the presence of a base. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
While specific industrial production methods for 2-Propynal, 3-(triethylgermyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-Propynal, 3-(triethylgermyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The triethylgermyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium oxides, while reduction could produce germanium-containing alcohols.
科学研究应用
2-Propynal, 3-(triethylgermyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: It is used in the development of advanced materials, such as semiconductors and catalysts, due to its unique electronic properties.
作用机制
The mechanism of action of 2-Propynal, 3-(triethylgermyl)- involves its interaction with molecular targets, such as enzymes and receptors. The triethylgermyl group can enhance the compound’s ability to penetrate biological membranes and interact with intracellular targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell growth and apoptosis.
相似化合物的比较
Similar Compounds
Propynal: The parent compound without the triethylgermyl group.
Triethylgermanium chloride: A precursor used in the synthesis of 2-Propynal, 3-(triethylgermyl)-.
Other organogermanium compounds: Such as triphenylgermanium chloride and tetraethylgermanium.
Uniqueness
2-Propynal, 3-(triethylgermyl)- is unique due to the presence of the triethylgermyl group, which imparts distinct chemical and physical properties
属性
CAS 编号 |
63247-76-7 |
|---|---|
分子式 |
C9H16GeO |
分子量 |
212.85 g/mol |
IUPAC 名称 |
3-triethylgermylprop-2-ynal |
InChI |
InChI=1S/C9H16GeO/c1-4-10(5-2,6-3)8-7-9-11/h9H,4-6H2,1-3H3 |
InChI 键 |
LMYKQHYETLICSQ-UHFFFAOYSA-N |
规范 SMILES |
CC[Ge](CC)(CC)C#CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4,5-dimethylphenol](/img/structure/B14494138.png)



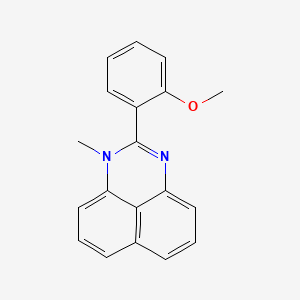
![5-(4-Nitrophenyl)-2-phenyl-1H-imidazo[1,2-b][1,2,4]triazole](/img/structure/B14494157.png)

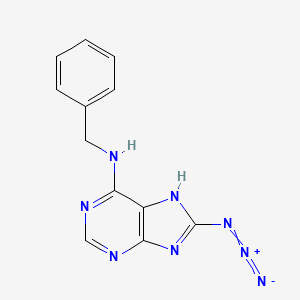
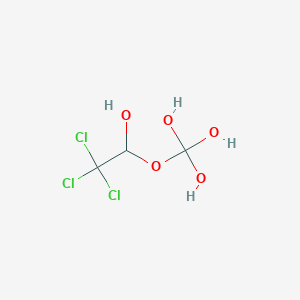
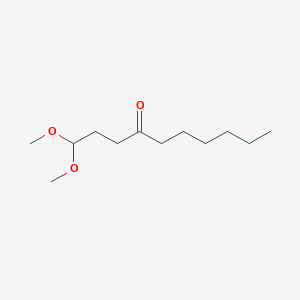


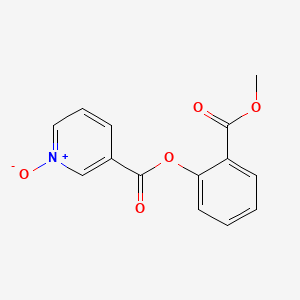
![Dimethyl [bis(phenylsulfanyl)methyl]phosphonate](/img/structure/B14494209.png)
